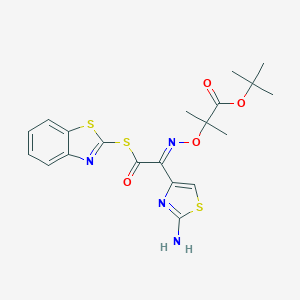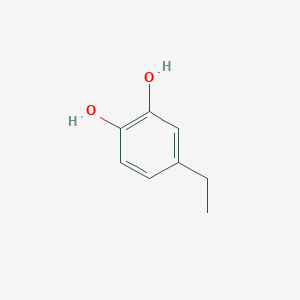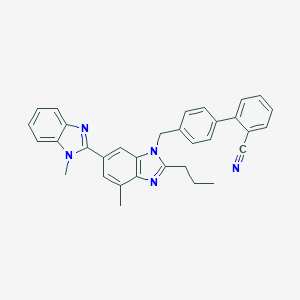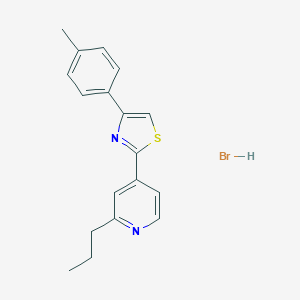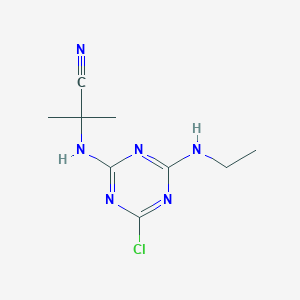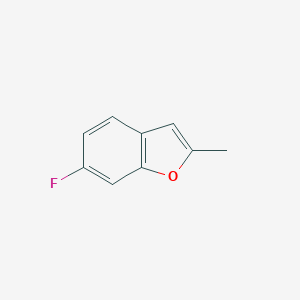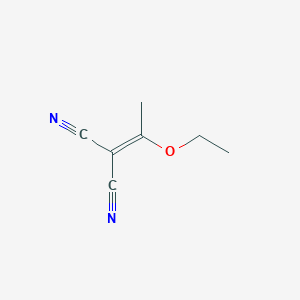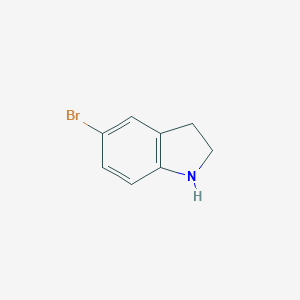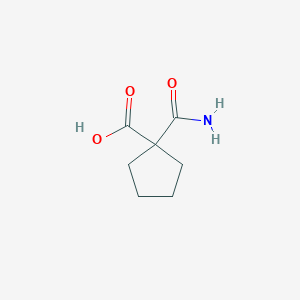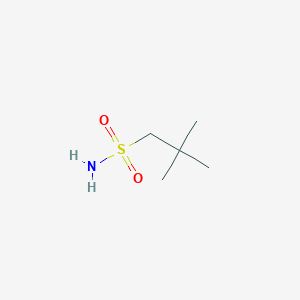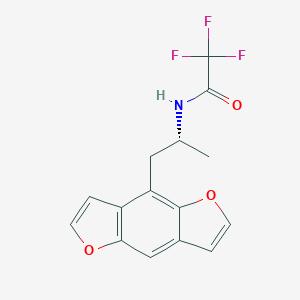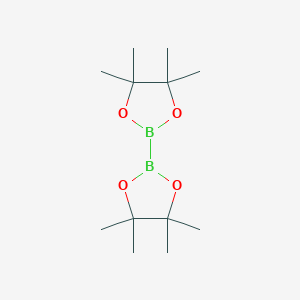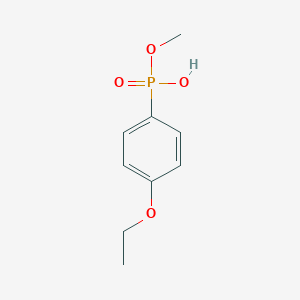
(4-Ethoxyphenyl)-methoxyphosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethoxyphenyl)-methoxyphosphinic acid, also known as EMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. EMPA is a phosphinic acid derivative and a non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The compound has shown promising results in preclinical studies for the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Mecanismo De Acción
(4-Ethoxyphenyl)-methoxyphosphinic acid acts as a non-competitive antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. By binding to mGluR5, (4-Ethoxyphenyl)-methoxyphosphinic acid inhibits the downstream signaling pathways that are activated by glutamate, a neurotransmitter that is involved in many aspects of brain function. This inhibition leads to a reduction in synaptic plasticity and neurotransmitter release, which can have beneficial effects in various neurological disorders.
Efectos Bioquímicos Y Fisiológicos
(4-Ethoxyphenyl)-methoxyphosphinic acid has been shown to have a number of biochemical and physiological effects in animal models. These include a reduction in dopamine release in the striatum, a key brain region involved in motor function, as well as a reduction in glutamate release in the prefrontal cortex, a region involved in cognitive function. (4-Ethoxyphenyl)-methoxyphosphinic acid has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4-Ethoxyphenyl)-methoxyphosphinic acid is its specificity for mGluR5, which makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, (4-Ethoxyphenyl)-methoxyphosphinic acid has some limitations in terms of its use in lab experiments. For example, it has relatively low solubility in water, which can make it difficult to administer in certain experimental paradigms. Additionally, its effects may be influenced by factors such as age, sex, and genetic background, which can complicate interpretation of results.
Direcciones Futuras
There are many potential future directions for research on (4-Ethoxyphenyl)-methoxyphosphinic acid. One area of interest is the development of more effective delivery methods, such as nanoparticles or liposomes, to improve its solubility and bioavailability. Another area of interest is the investigation of its effects in combination with other drugs or therapies, such as deep brain stimulation or gene therapy. Finally, further research is needed to better understand the mechanisms underlying its therapeutic effects, as well as its potential side effects and long-term safety.
Métodos De Síntesis
(4-Ethoxyphenyl)-methoxyphosphinic acid can be synthesized through a multi-step process involving the reaction of 4-ethoxyphenol with phosphorus oxychloride, followed by hydrolysis and reduction. The resulting product is a white crystalline powder with a purity of over 98%.
Aplicaciones Científicas De Investigación
(4-Ethoxyphenyl)-methoxyphosphinic acid has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, (4-Ethoxyphenyl)-methoxyphosphinic acid has been shown to improve motor function in animal models of Parkinson's disease, reduce drug-seeking behavior in models of addiction, and improve cognitive function in models of schizophrenia. These effects are believed to be mediated through the inhibition of mGluR5, which plays a key role in regulating synaptic plasticity and neurotransmitter release in the brain.
Propiedades
Número CAS |
131066-54-1 |
|---|---|
Nombre del producto |
(4-Ethoxyphenyl)-methoxyphosphinic acid |
Fórmula molecular |
C9H13O4P |
Peso molecular |
216.17 g/mol |
Nombre IUPAC |
(4-ethoxyphenyl)-methoxyphosphinic acid |
InChI |
InChI=1S/C9H13O4P/c1-3-13-8-4-6-9(7-5-8)14(10,11)12-2/h4-7H,3H2,1-2H3,(H,10,11) |
Clave InChI |
RUQWXKWOKFVXQE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)P(=O)(O)OC |
SMILES canónico |
CCOC1=CC=C(C=C1)P(=O)(O)OC |
Sinónimos |
Phosphonic acid, (4-ethoxyphenyl)-, monomethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



